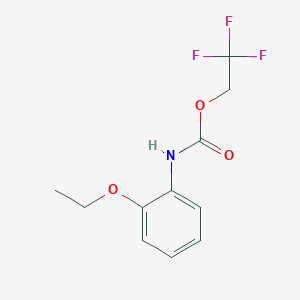

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate

Overview

Description

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate is a chemical compound with the CAS Number: 1087788-86-0 . It has a molecular weight of 263.22 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

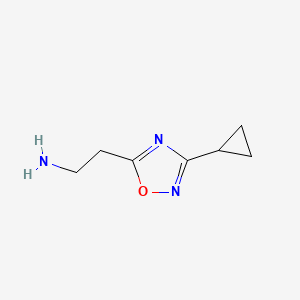

The InChI Code for this compound is 1S/C11H12F3NO3/c1-2-17-9-6-4-3-5-8(9)15-10(16)18-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 263.22 .Scientific Research Applications

Synthesis of Difluorinated Polyols

The compound trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate, a derivative of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate, is used in the synthesis of difluorinated polyols. This involves dehydrofluorination–metallation and subsequent addition to aldehydes, followed by an aldol reaction and reduction to yield difluorinated polyols (Balnaves, Percy, & Palmer, 1999).

Directed Lithiation and Synthesis of Substituted Products

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate analogues, like tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, are utilized in directed lithiation processes. This involves lithiation on the nitrogen and ortho to the directing metalating group, allowing for the synthesis of various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Novel Reduction of Perfluoroalkyl Ketones

In a study exploring the reduction of perfluoroalkyl ketones, 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate derivatives played a role in demonstrating how lithium alkoxides can act as reducing agents in certain chemical reactions (Sokeirik et al., 2006).

Preparation of Aryne Precursors

In the synthesis of 2-iodophenyl triflates, derivatives of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate are used. The systematic preparation of these compounds is facilitated by a directed ortho-lithiation-iodination-decarbamation sequence, which is critical for creating effective arynes (Ganta & Snowden, 2007).

Prodrug Synthesis and Evaluation

In the field of medicinal chemistry, carbamate analogues of 2,5-bis(4-amidinophenyl)furan, which includes 2,2,2-trifluoroethyl carbamates, are synthesized and evaluated as prodrugs. These compounds show promise in the treatment of diseases like Pneumocystis carinii pneumonia (Rahmathullah et al., 1999).

Phytoene Desaturase Inhibition

Compounds like O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate, which are structurally related to 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate, have been studied for their inhibitory effects on phytoene desaturase, an enzyme involved in carotenoid biosynthesis. This research holds potential implications for agriculture and plant biology (Ohki et al., 2003).

Safety And Hazards

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-17-9-6-4-3-5-8(9)15-10(16)18-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGZKHQUAFOZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)

![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)

![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)

![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)

![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)

![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)